molecular formula C24H42O2 B1212581 4,5,6-Trimethyl-3-pentadecylcatechol CAS No. 16273-19-1

4,5,6-Trimethyl-3-pentadecylcatechol

Cat. No. B1212581
CAS RN: 16273-19-1
M. Wt: 362.6 g/mol
InChI Key: LDSXBSAASMZCGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,6-trimethyl-3-pentadecylcatechol is catechol substituted at positions 3, 4 and 5 (4, 5 and 6) with methyl groups and at position 6 (3) with a pentadecyl group. It has a role as a hapten and an allergen.

Scientific Research Applications

Chemical Reactivity in Sensitization and Tolerance Induction

4,5,6-Trimethyl-3-pentadecylcatechol plays a significant role in contact sensitization related to urushiol oils from poison oak and ivy. Research shows that this compound, due to its structural modifications, can suppress the induction of sensitization to related compounds like 3-pentadecylcatechol and 3-heptadecylcatechol. This suggests its potential in modulating immune responses in contact allergies, particularly in cases related to poison ivy exposure (Dunn, Liberato, Castagnoli, & Byers, 1986).

Potential in Immune Response Studies

The compound has also been utilized in studies exploring contact sensitivity and immunologic unresponsiveness. Its ability to induce states of immunologic unresponsiveness, particularly in models using guinea pigs, has been observed. This opens up potential applications in studying the mechanisms of immune tolerance and hypersensitivity reactions, particularly in relation to poison ivy extract components (Bowser & Baer, 1963).

Reactivity with Proteins

Another aspect of its application lies in its reactivity with proteins. Studies have shown that the methylation of the catechol ring in compounds like 4,5,6-Trimethyl-3-pentadecylcatechol impacts their ability to react and form protein conjugates. This insight is crucial in understanding the molecular mechanisms of contact allergies and could be relevant in the development of new therapeutic approaches or diagnostic tools for allergen identification (Byck & Dawson, 1968).

properties

CAS RN

16273-19-1

Product Name

4,5,6-Trimethyl-3-pentadecylcatechol

Molecular Formula

C24H42O2

Molecular Weight

362.6 g/mol

IUPAC Name

3,4,5-trimethyl-6-pentadecylbenzene-1,2-diol

InChI

InChI=1S/C24H42O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-20(3)19(2)21(4)23(25)24(22)26/h25-26H,5-18H2,1-4H3

InChI Key

LDSXBSAASMZCGN-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC1=C(C(=C(C(=C1C)C)C)O)O

Canonical SMILES

CCCCCCCCCCCCCCCC1=C(C(=C(C(=C1C)C)C)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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